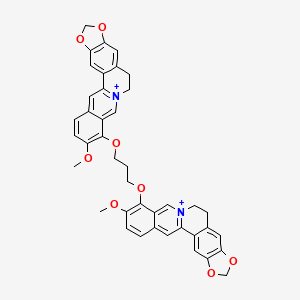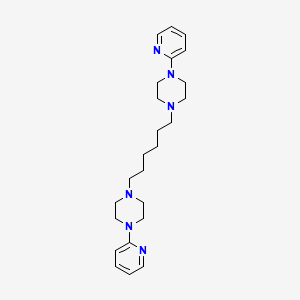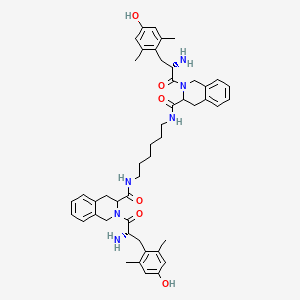![molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and alcohols are commonly used in substitution reactions under Mitsunobu conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydrogenated forms, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, as an ATM kinase inhibitor, it interferes with the DNA damage response pathway, enhancing the efficacy of DNA-damaging agents in cancer therapy . The compound’s structure allows it to bind selectively to the active sites of these targets, inhibiting their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: Another compound with a similar fused ring structure but different substitution patterns.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A related compound with a pyrroloquinoline core.
Uniqueness
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1,3-dihydroimidazo[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14) |
Clé InChI |
BINWKEIURMBREF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



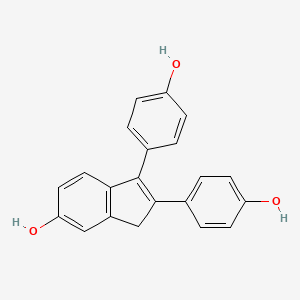



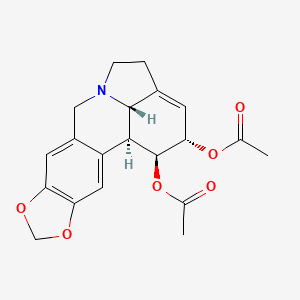
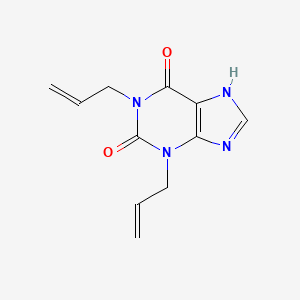
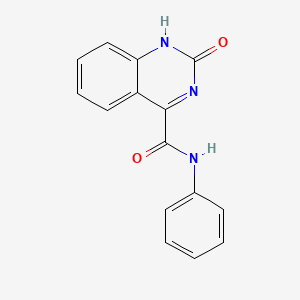
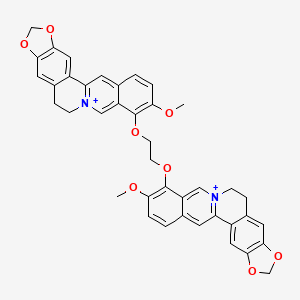
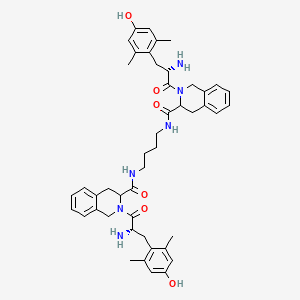
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
